Butylscopolamine BR

Description

Muscarinic Receptor Subtype Selectivity

Butylscopolamine bromide demonstrates high affinity for the muscarinic acetylcholine receptor M3 (CHRM3), a G protein-coupled receptor predominantly expressed in gastrointestinal smooth muscle. The compound’s brominated quaternary ammonium structure enhances polarity, preventing blood-brain barrier penetration and concentrating its effects on peripheral tissues. Binding studies confirm that butylscopolamine competitively inhibits acetylcholine at the M3 receptor’s orthosteric site, disrupting Gq/11 protein signaling and subsequent phospholipase C activation. This interruption blocks inositol trisphosphate (IP3)-mediated calcium release, thereby preventing smooth muscle contraction.

Secondary interactions with M2 (CHRM2) and M5 (CHRM5) receptors have been documented, though their clinical relevance remains unclear. The M2 receptor, linked to Gi/o protein signaling and adenylate cyclase inhibition, is primarily found in cardiac tissue, while M5 receptors are less characterized but implicated in central nervous system pathways. Butylscopolamine’s negligible impact on cardiac function suggests minimal M2 antagonism at therapeutic doses.

Table 1: Muscarinic Receptor Subtypes and Functional Correlates

| Subtype | Primary Signaling Pathway | Tissue Localization | Butylscopolamine Activity |

|---|---|---|---|

| M3 | Gq/11 → IP3/DAG | Gastrointestinal smooth muscle, glands | Potent antagonism |

| M2 | Gi/o → cAMP inhibition | Cardiac muscle, enteric ganglia | Weak antagonism |

| M5 | Gq/11 → IP3/DAG | Central nervous system | Modulatory effects |

Structural Determinants of Binding Affinity

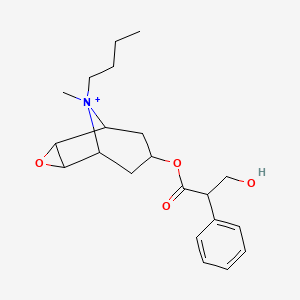

The molecular structure of butylscopolamine bromide includes a tropane core with an N-butyl group and benzilic acid ester, critical for receptor interaction. The quaternary ammonium group forms ionic bonds with aspartate residues in the M3 receptor’s third transmembrane domain, while hydrophobic interactions between the tropane ring and receptor pocket stabilize binding. Comparative studies with non-quaternary anticholinergics (e.g., atropine) reveal that butylscopolamine’s permanent positive charge reduces nonspecific binding to plasma proteins, enhancing target specificity.

Properties

Molecular Formula |

C21H30NO4+ |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1 |

InChI Key |

YBCNXCRZPWQOBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Preparation Method Using n-Butyl Bromide as Both Reactant and Solvent (Patent CN102146079B)

This method is notable for its simplicity, high yield, and environmental advantages by avoiding additional reaction media.

-

- Mix scopolamine with an excess of n-butyl bromide.

- Heat under reflux at 70–100 °C for 15–40 hours.

- Optimal conditions: scopolamine to n-butyl bromide ratio of 1 g : 3 mL, 90 °C, 30 hours.

-

- Cool the reaction mixture to room temperature.

- Remove oily liquids.

- Evaporate residue to dryness at 75 °C.

- Dissolve residue in 3 volumes of dehydrated alcohol.

- Allow crystallization by cooling overnight at 8–10 °C.

- Filter and wash crystals with ice-cold absolute ethanol.

- Vacuum dry at 70 °C, 0.095 MPa for 4 hours.

-

- Dissolve crude product in 5 volumes of dehydrated alcohol.

- Filter hot solution.

- Cool and crystallize overnight at 8–10 °C.

- Filter, wash with ice-cold absolute ethanol.

- Vacuum dry under the same conditions.

- Yield: Approximately 82%

- Purity: 99.2% (HPLC)

- Advantages: No additional solvents needed; n-butyl bromide acts as reactant and solvent; excess n-butyl bromide can be recovered and reused, reducing cost and environmental impact.

| Parameter | Value/Range | Optimal Condition |

|---|---|---|

| Scopolamine:n-butyl bromide ratio | 1 g : 1.5–10 mL | 1 g : 3 mL |

| Reaction temperature | 70–100 °C | 90 °C |

| Reaction time | 15–40 hours | 30 hours |

| Vacuum drying temperature | 70 °C | 70 °C |

| Vacuum drying pressure | 0.095 MPa | 0.095 MPa |

| Vacuum drying time | 4 hours | 4 hours |

| Yield | - | 82% |

| Purity (HPLC) | - | 99.2% |

Preparation Using Tetrahydrofuran (THF) as Reaction Medium (Patent CN103864777A)

This method utilizes tetrahydrofuran as the solvent to improve reaction conditions and reduce reaction time.

- Dissolve scopolamine in tetrahydrofuran.

- Add n-butyl bromide.

- Heat under reflux to complete the reaction.

- Cool in an ice bath.

- Remove upper liquid layer to isolate crude product.

- Recrystallize crude product twice using methanol.

- Total yield: Over 60%

- Advantages: THF allows higher reaction temperature and shorter reaction time; THF can be recovered and reused, lowering production costs and environmental pollution.

Comparative Analysis of Preparation Methods

| Feature | n-Butyl Bromide as Solvent (CN102146079B) | THF as Solvent (CN103864777A) | Acetonitrile as Solvent (Prior Art) |

|---|---|---|---|

| Reaction Temperature | 70–100 °C (optimal 90 °C) | Higher than 65 °C | 65 °C |

| Reaction Time | 15–40 hours (optimal 30 hours) | Shorter than acetonitrile method | Up to 160 hours |

| Yield | ~82% | >60% | ~65% |

| Purity | 99.2% (HPLC) | Not specified | Not specified |

| Solvent Recovery | Excess n-butyl bromide reusable | THF reusable | Acetonitrile toxic and flammable |

| Environmental Impact | Low (no additional solvent) | Moderate | High (toxic solvent) |

| Cost Efficiency | High | Moderate | Low |

| Safety | Safer, no flammable solvent used | THF is flammable | Acetonitrile is flammable and toxic |

Industrial and Practical Considerations

The method using n-butyl bromide as both reactant and solvent is industrially favorable due to its simplicity, higher yield, and environmental friendliness.

Recovery and reuse of excess n-butyl bromide reduce raw material costs and waste.

Vacuum drying conditions (70 °C, 0.095 MPa, 4 hours) ensure product stability and high purity.

Crystallization with dehydrated alcohol and washing with absolute ethanol are critical for removing impurities and achieving pharmaceutical-grade purity.

Summary Table of Key Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Reactants | Scopolamine and n-butyl bromide | Ratio 1:3 (g:mL) optimal |

| Reaction | Reflux at 90 °C for 30 hours | No additional solvent used |

| Cooling | Room temperature, then crystallization at 8–10 °C overnight | For product precipitation |

| Washing | Ice-cold absolute ethanol | Removes impurities |

| Drying | Vacuum drying at 70 °C, 0.095 MPa, 4 hours | Ensures dryness and purity |

| Yield | 82% | High yield industrially viable |

| Purity | 99.2% (HPLC) | Pharmaceutical grade |

Chemical Reactions Analysis

Types of Reactions: Butylscopolamine BR undergoes various chemical reactions, including:

Substitution Reactions: The introduction of the butyl group and bromide ion during synthesis is an example of a substitution reaction.

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bond.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as butyl bromide and a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions facilitate hydrolysis.

Major Products:

Substitution Reactions: The major product is butylscopolamine bromide.

Hydrolysis: The major products are scopolamine and butyl alcohol.

Scientific Research Applications

Pharmacological Properties

Butylscopolamine bromide is classified as a muscarinic antagonist that blocks the action of acetylcholine on muscarinic receptors in smooth muscle. This action leads to muscle relaxation in the gastrointestinal tract and other areas, effectively reducing spasms and associated pain . The drug is noted for its peripheral action, which minimizes central nervous system side effects.

Key Pharmacological Characteristics

| Property | Description |

|---|---|

| Chemical Structure | N-butylscopolamine bromide |

| Mechanism of Action | Antagonism of muscarinic acetylcholine receptors |

| Absorption | Poorly absorbed (<1% bioavailability) |

| Half-life | Approximately 5.1 hours |

| Administration Routes | Oral, rectal, intravenous |

Clinical Applications

-

Gastrointestinal Disorders :

- Butylscopolamine is commonly used to treat conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms. Clinical studies have shown its efficacy in reducing symptoms associated with these conditions, often outperforming placebo controls .

- For instance, a randomized controlled trial demonstrated significant relief from abdominal pain in patients with IBS when treated with butylscopolamine compared to placebo .

-

Pain Management in Renal Colic :

- Continuous intravenous infusion of butylscopolamine has been utilized for pain management in patients with renal colic. A study compared its effectiveness against placebo and found no significant difference in pain relief, suggesting that while it is commonly used, its efficacy may be comparable to non-treatment options .

- The study included 128 patients and assessed the use of opioid escape medication as a primary outcome measure, indicating that while butylscopolamine is often administered for renal colic pain relief, further research may be needed to establish its superiority over other analgesics .

- Endoscopic Procedures :

- Palliative Care :

Case Study 1: Efficacy in IBS

A double-blind, placebo-controlled study involving 150 patients diagnosed with IBS showed that those receiving butylscopolamine experienced a significant reduction in abdominal pain and bloating compared to the placebo group. The results highlighted the drug's role in managing functional gastrointestinal disorders effectively.

Case Study 2: Anaphylaxis Risk

A documented case reported severe anaphylactic reactions following the administration of butylscopolamine bromide. This underscores the importance of monitoring for hypersensitivity reactions when administering the drug, particularly in patients with known allergies .

Mechanism of Action

Butylscopolamine BR exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

| Parameter | Butylscopolamine Bromide | Atropine | Oxybutynin | Tolterodine |

|---|---|---|---|---|

| Receptor Selectivity | M1/M3 (peripheral) | Non-selective (M1-M5) | M3 > M1/M2 | M3 > M2/M5 |

| CNS Penetration | Low (quaternary ammonium) | High (tertiary amine) | Moderate | Low |

| Half-life | 5–6 hours | 2–4 hours | 2–3 hours | 2–3 hours |

| Metabolism | Hepatic (CYP450-independent) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP2D6) |

| Key Indications | GI/UR spasms, CRBD | Bradycardia, anesthesia | Overactive bladder | Overactive bladder |

Sources :

- Atropine: A non-selective muscarinic antagonist with broad systemic effects, including tachycardia and dry mouth. Its short half-life and CNS activity limit use in chronic conditions .

- Oxybutynin/Tolterodine : M3-preferential agents for overactive bladder. Oxybutynin has higher anticholinergic side effects due to CNS penetration, while tolterodine’s lower lipophilicity reduces CNS exposure .

Clinical Efficacy in Catheter-Related Bladder Discomfort (CRBD)

A 2013 double-blind study (n=90) demonstrated BScB’s superiority over placebo in CRBD management, with a 73.3% response rate vs. 40% in controls (p<0.01) . In contrast, oxybutynin and tolterodine showed comparable efficacy (65–70% response rates) but higher rates of dry mouth (25–30%) compared to BScB (10%) .

Table 2: CRBD Treatment Outcomes

| Study | Drug | Response Rate | Side Effects |

|---|---|---|---|

| Ryu et al. (2013) | BScB | 73.3% | Dry mouth (10%) |

| Agarwal et al. (2006) | Oxybutynin | 70% | Dry mouth (30%) |

| Agarwal et al. (2006) | Tolterodine | 65% | Dry mouth (25%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.